molecular formula C22H30O6Si B1603615 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone CAS No. 79876-59-8

4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone

Cat. No. B1603615
CAS RN: 79876-59-8
M. Wt: 418.6 g/mol
InChI Key: CCGWVKHKHWKOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone” is a chemical compound. The European Chemicals Agency (ECHA) maintains non-confidential data on this substance . It is used in various applications, including as a reagent in laboratory chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a range of talc-like phyllosilicates were prepared via a hydrothermal synthesis performed at five different temperatures from 160 to 350 °C . The different talc-like phyllosilicates were grafted covalently by two organoalkoxysilane reagents, one of which was 2-hydroxy-4-(3-triethoxysilylpropoxy)-diphenylketone (HTDK) .


Molecular Structure Analysis

The molecular structure of “4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone” is complex, with multiple bonds and aromatic structures .

Scientific Research Applications

Synthesis and Polymer Applications

4-Hydroxybenzophenone derivatives, including 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone, play a critical role in the development of advanced materials due to their ability to absorb ultraviolet radiation, making them valuable in coatings, adhesives, and polymer matrices for enhanced durability and protection against UV degradation. Research into the enzymatic oxidative polymerization of 4-hydroxybenzoic acid derivatives highlights the potential for developing poly(phenylene oxide)s, which are crucial for high-performance polymers due to their thermal stability and mechanical properties. Such derivatives are synthesized through catalytic processes and are instrumental in creating materials with specific characteristics, such as increased resistance to UV-induced degradation and improved material longevity (Ikeda et al., 1998).

Environmental and Health Safety

The environmental and health safety of benzophenone derivatives, including 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone, is of significant concern, particularly regarding their potential as endocrine disruptors. Studies on the disposition of benzophenone-3, a closely related compound, after dermal administration in male rats have provided insights into its metabolism and distribution, indicating the need for careful evaluation of similar compounds' environmental and biological impacts. Understanding the metabolism and potential endocrine-disrupting effects of these compounds is crucial for assessing their safety in various applications (Okereke et al., 1994).

Antioxidant Properties

The antioxidant properties of hydroxybenzophenone derivatives are another area of interest. Gallic acid, a triphenolic compound related to hydroxybenzophenones, demonstrates significant antioxidant activity, which can contribute to reducing oxidative stress and preventing degenerative diseases. Research on gallic acid and its derivatives, including their radical scavenging activity and potential therapeutic applications, underscores the importance of such compounds in developing antioxidants for food, pharmaceutical, and cosmetic industries. These findings suggest that 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone and similar compounds may also exhibit beneficial antioxidant properties, warranting further investigation into their potential health benefits (Badhani et al., 2015).

properties

IUPAC Name

[2-hydroxy-4-(3-triethoxysilylpropoxy)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)16-10-15-25-19-13-14-20(21(23)17-19)22(24)18-11-8-7-9-12-18/h7-9,11-14,17,23H,4-6,10,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGWVKHKHWKOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218924
Record name 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-4-(3-(triethoxysilyl)propoxy)phenyl)(phenyl)methanone

CAS RN

79876-59-8
Record name 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79876-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079876598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-(3-triethoxysilylpropoxy)diphenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-triethoxysilylpropoxy)-2-hydroxybenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
4-(3-Triethoxysilylpropoxy)-2-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.